

Mass Spectrometry Characterization of Pentapeptide-31: An Application Note and Protocol

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Compound of Interest		
Compound Name:	Pentapeptide-31	
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Abstract

This document provides a detailed application note and protocol for the characterization of **Pentapeptide-31**, a synthetic peptide with applications in the cosmetic and pharmaceutical industries, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol outlines a comprehensive workflow from sample preparation to data acquisition and analysis, enabling unambiguous identification and structural elucidation. This guide is intended for researchers, scientists, and drug development professionals seeking to perform qualitative and quantitative analysis of **Pentapeptide-31**.

Introduction

Pentapeptide-31 is a synthetic peptide composed of five amino acids: Alanine, Glycine, Glutamic Acid, Leucine, and Serine.[1][2] It is primarily utilized in the cosmetics industry for its purported anti-aging properties, including stimulating collagen production and improving cell turnover.[3] Accurate and robust analytical methods are crucial for the quality control, stability testing, and pharmacokinetic analysis of peptide-based products. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for the characterization of peptides like **Pentapeptide-31**.[4]



This application note describes the use of Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) for the detailed structural characterization of **Pentapeptide-31**. ESI is a soft ionization technique that allows for the generation of intact, multiply charged peptide ions from solution, making it ideal for subsequent fragmentation analysis.[5] Tandem mass spectrometry provides valuable sequence information through the controlled fragmentation of a selected precursor ion, leading to the generation of characteristic product ions.

Physicochemical Properties of Pentapeptide-31

A summary of the key physicochemical properties of **Pentapeptide-31** is presented in Table 1.

Property	Value	Source
Amino Acid Sequence	Ala-Gly-Glu-Leu-Ser	N/A
Molecular Formula	C19H34N6O8	PubChem
Average Molecular Weight	474.5 g/mol	PubChem
Monoisotopic Mass	474.2438 Da	PubChem
IUPAC Name	(4S)-4-[[(2S)-2-[[(2S)-2-[[2- [[(2S)-2- aminopropanoyl]amino]acetyl] amino]-5-amino-5- oxopentanoyl]amino]-4- methylpentanoyl]amino]-5- hydroxy-5-oxopentanoic acid	PubChem

Table 1. Physicochemical properties of **Pentapeptide-31**.

Experimental Protocol

This section details the materials and methods for the mass spectrometric characterization of **Pentapeptide-31**.

Materials and Reagents



- **Pentapeptide-31** standard (≥95% purity)
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Formic acid (FA), LC-MS grade
- Trifluoroacetic acid (TFA), LC-MS grade (optional, for improved chromatography)
- Microcentrifuge tubes
- Autosampler vials with inserts

Sample Preparation

- Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Pentapeptide-31 in HPLC-grade water.
- Working Solution Preparation: Dilute the stock solution with the initial mobile phase (e.g., 95% water/5% ACN with 0.1% FA) to a final concentration of 1-10 μg/mL.
- Filtration: For samples containing particulates, filter through a 0.22 μm syringe filter compatible with aqueous/organic solutions to prevent clogging of the LC system.

Liquid Chromatography (LC)

- Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 μm particle size) is recommended for good retention and separation of the peptide.
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: A typical gradient would be to start at 5% B, ramp to 50% B over 10-15 minutes, followed by a wash at 95% B and re-equilibration at 5% B. The gradient should be optimized based on the specific column and system.
- Flow Rate: 0.2-0.4 mL/min



Column Temperature: 30-40 °C

• Injection Volume: 1-5 μL

Mass Spectrometry (MS)

• Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

Capillary Voltage: 3.5-4.5 kV

• Source Temperature: 120-150 °C

Desolvation Gas Flow: 600-800 L/hr

Desolvation Temperature: 350-450 °C

MS1 Scan Range: m/z 100-1000

MS/MS Fragmentation: Collision-Induced Dissociation (CID)

 Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a rich fragmentation spectrum.

Data Analysis and Expected Results Full Scan MS (MS1)

In the full scan MS spectrum, **Pentapeptide-31** is expected to be observed as protonated molecular ions. Due to the presence of basic sites (N-terminus and the amide backbone), both singly and doubly charged ions can be expected.

Ion Species	Theoretical m/z
[M+H]+	475.2511
[M+2H]2+	238.1292

Table 2. Predicted m/z values for the protonated molecular ions of **Pentapeptide-31**.



Tandem MS (MS/MS) Fragmentation

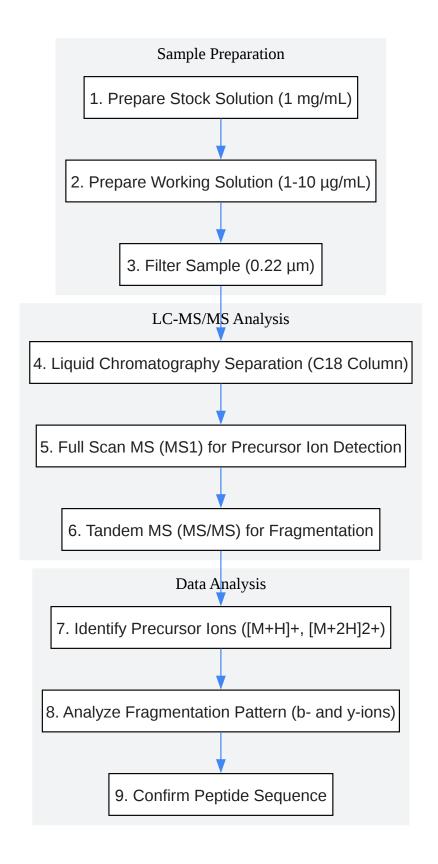
Upon fragmentation of the precursor ion (e.g., [M+H]+), a series of b- and y-type fragment ions are expected. The fragmentation occurs along the peptide backbone. The theoretical m/z values for the most common fragment ions of **Pentapeptide-31** are listed in Table 3.

Fragment Ion	Sequence	Theoretical m/z
b1	А	72.0444
b2	AG	129.0659
b3	AGE	258.1088
b4	AGEL	371.2027
y1	S	106.0499
y2	LS	219.1438
у3	ELS	348.1867
y4	GELS	405.2082

Table 3. Predicted m/z values for the b- and y-type fragment ions of **Pentapeptide-31**.

Visualizations

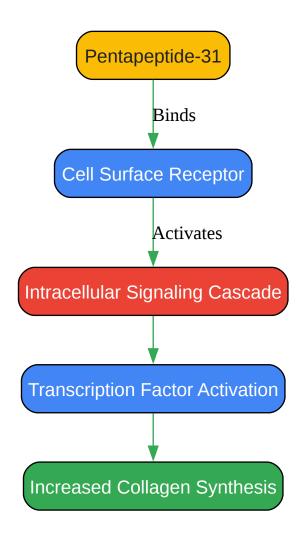




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Caption: Experimental workflow for the mass spectrometric characterization of **Pentapeptide-31**.



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Caption: Putative signaling pathway for **Pentapeptide-31** leading to increased collagen synthesis.

Conclusion

The protocol described in this application note provides a robust and reliable method for the characterization of **Pentapeptide-31** using LC-MS/MS. By following this guide, researchers can confidently identify the peptide, confirm its amino acid sequence, and establish a foundation for further quantitative studies. The provided theoretical fragmentation data serves as a valuable reference for interpreting experimental results. This methodology is essential for ensuring the quality and efficacy of products containing **Pentapeptide-31**.



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